MK-6892

Vue d'ensemble

Description

Le MK-6892 est un agoniste puissant et sélectif du récepteur de l'acide nicotinique à haute affinité GPR109A. Ce composé a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le contexte du métabolisme des lipides et des effets anti-inflammatoires. Le this compound s'est montré prometteur dans les études précliniques en raison de sa capacité à activer le récepteur GPR109A avec une spécificité et une efficacité élevées .

Mécanisme D'action

Target of Action

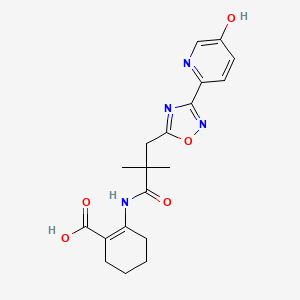

MK-6892, also known as 2-[[3-[3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid, primarily targets the human hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein-coupled receptor (GPCR) . HCAR2 plays a pivotal role in regulating lipolysis and free fatty acid formation in humans .

Mode of Action

This interaction is influenced by aromatic amino acid clusters from receptors ECL1, TM4, and TM5 . The key residues that determine the ligand selectivity between HCAR2 and HCAR3 are also illuminated .

Biochemical Pathways

The activation of HCAR2 by this compound leads to the regulation of various biochemical pathways. These pathways are primarily involved in lipid metabolism, including the reduction of plasma-free fatty acids . This subsequently slows down the synthesis of total cholesterol, triglycerides, and low-density lipoprotein cholesterol, while simultaneously increasing the high-density lipoprotein cholesterol levels in the liver .

Pharmacokinetics

this compound has shown excellent pharmacokinetic properties across species . It has a remarkably clean off-target profile and good ancillary pharmacology . .

Result of Action

The activation of HCAR2 by this compound results in beneficial anti-inflammatory effects in a range of diseases . In LPS-induced monocytes or macrophages, the activation of HCAR2 suppresses the expression levels of several pro-inflammatory cytokines .

Action Environment

The action of this compound is influenced by the cellular environment where HCAR2 is expressed. HCAR2 is highly expressed in multiple cell types, including adipocytes, vascular endothelium, immune cells, retinal pigmented cells, and colonic epithelial cells

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MK-6892 implique plusieurs étapes, commençant par la préparation de l'acide biaryl cyclohexène carboxyliqueLes conditions de réaction impliquent généralement l'utilisation d'acides et de bases forts, ainsi que de divers solvants organiques pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit et de systèmes à flux continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour minimiser les impuretés et maximiser la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le MK-6892 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les agents alkylants

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, trioxyde de chrome

Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium

Réactifs de substitution : Halogènes, agents alkylants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools. Les réactions de substitution peuvent donner une variété de produits, selon la nature du substituant .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions récepteur-ligand et les effets des modifications structurales sur l'activité du récepteur.

Biologie : Enquête sur son rôle dans la modulation du métabolisme des lipides et des réponses inflammatoires dans divers types de cellules.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que la dyslipidémie, les maladies cardiovasculaires et les troubles inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans les études pharmacologiques .

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur GPR109A, un récepteur couplé aux protéines G impliqué dans le métabolisme des lipides et les réponses inflammatoires. Lors de la liaison, le this compound active le récepteur, ce qui conduit à l'inhibition de l'adénylate cyclase et à une diminution subséquente des niveaux d'adénosine monophosphate cyclique. Cela se traduit par la suppression de la libération d'acides gras libres des adipocytes et une réduction de la production de cytokines inflammatoires .

Applications De Recherche Scientifique

MK-6892 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on receptor activity.

Biology: Investigated for its role in modulating lipid metabolism and inflammatory responses in various cell types.

Medicine: Explored as a potential therapeutic agent for conditions such as dyslipidemia, cardiovascular diseases, and inflammatory disorders.

Industry: Utilized in the development of new drugs and as a reference compound in pharmacological studies .

Comparaison Avec Des Composés Similaires

Composés similaires

Niacine : Un autre agoniste du récepteur GPR109A, connu pour ses effets hypolipidémiants mais associé à des effets secondaires de rougeur.

MK-1903 : Un composé similaire avec des effets de rougeur réduits par rapport à la niacine.

Unicité du MK-6892

Le this compound est unique par sa haute spécificité et sa puissance pour le récepteur GPR109A, ainsi que par son profil pharmacocinétique favorable. Contrairement à la niacine, le this compound a démontré des effets de rougeur réduits, ce qui en fait un candidat plus intéressant pour une utilisation thérapeutique .

Propriétés

IUPAC Name |

2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXBFSJXDUJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917910-45-3 | |

| Record name | MK-6892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-6892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does MK-6892 interact with its target and what are the downstream effects?

A1: this compound acts as a full agonist of the niacin receptor, also known as GPR109A or hydroxycarboxylic acid receptor 2 (HCAR2). [] This receptor is primarily expressed on adipocytes and immune cells. Upon activation by this compound, GPR109A initiates a signaling cascade that leads to a reduction in free fatty acid (FFA) release from adipose tissue. [] This reduction in circulating FFAs subsequently contributes to a decrease in triglyceride synthesis in the liver, ultimately improving lipid profiles.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While specific details on the SAR of this compound are limited in the provided abstracts, research suggests that the biaryl cyclohexene carboxylic acid scaffold is essential for its potent agonistic activity at GPR109A. [] Further studies focusing on modifications to this core structure could provide valuable insights into the key pharmacophoric elements responsible for its binding affinity, selectivity, and potential for further optimization.

Q3: What preclinical data supports the potential therapeutic benefits of this compound in treating dyslipidemia?

A3: Preclinical studies in rats and dogs demonstrate that this compound effectively reduces FFA levels with a superior therapeutic window compared to niacin. [] This suggests that this compound may achieve therapeutic efficacy while minimizing the undesirable side effect of flushing associated with niacin.

Q4: Are there any known structural insights into the interaction between this compound and the niacin receptor?

A4: While the provided abstracts don't offer specific details on this compound binding, other research highlights the importance of understanding ligand recognition and selectivity of the human HCAR2. [] Further investigation into the structural basis of this compound interaction with HCAR2 could provide valuable information for designing novel therapeutics with improved pharmacological profiles.

Q5: What are the potential advantages of this compound over niacin as a treatment for dyslipidemia?

A5: this compound exhibits a superior therapeutic window over niacin, achieving significant FFA reduction at doses that do not cause significant vasodilation in animal models. [] This suggests that this compound might offer a more tolerable treatment option for dyslipidemia with potentially reduced flushing side effects compared to niacin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

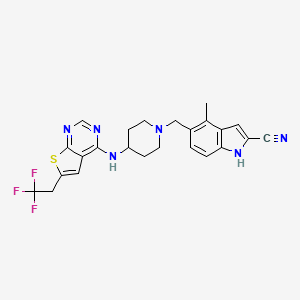

![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)

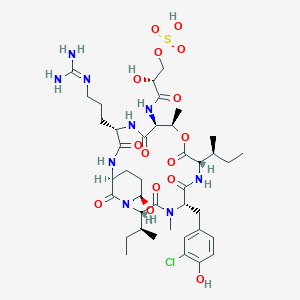

![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)